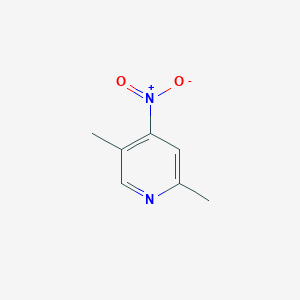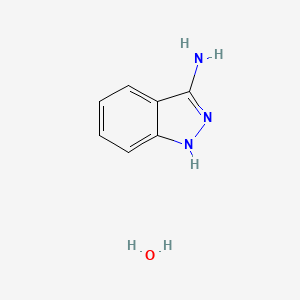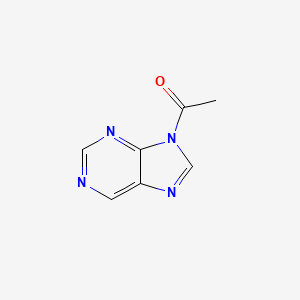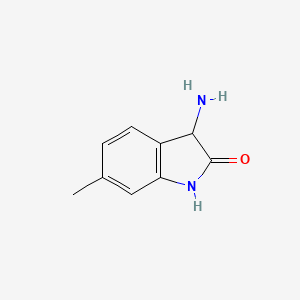![molecular formula C8H12N2O B11921155 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-oxa-5-azaspiro[34]octane-7-carbonitrile is a spirocyclic compound characterized by a unique structure that includes both an oxygen and a nitrogen atom within its ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same principles as laboratory synthesis. The key to industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Methyl-6-oxa-5-azaspiro[3.4]octan-7-carbonitril unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Transformation, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktion zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation ein Keton- oder Aldehydderivat liefern, während die Reduktion einen Alkohol erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer breiten Palette von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-oxa-5-azaspiro[3.4]octan-7-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen und Pfade.
Industrie: Anwendung in der Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-6-oxa-5-azaspiro[3.4]octan-7-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die spirocyclische Struktur der Verbindung ermöglicht es ihr, in einzigartige Bindungsstellen an Enzymen oder Rezeptoren zu passen und deren Aktivität zu modulieren. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Oxa-6-azaspiro[3.4]octan
- 5-Methyl-7-oxa-5-azaspiro[3.4]octan-6,8-dion
- Methyl-5-oxa-2-azaspiro[3.4]octan-7-carboxylat
Einzigartigkeit
5-Methyl-6-oxa-5-azaspiro[3.4]octan-7-carbonitril ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es wertvoll für Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c1-10-8(3-2-4-8)5-7(6-9)11-10/h7H,2-5H2,1H3 |
InChI-Schlüssel |
QLOTUDWYNNXGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2(CCC2)CC(O1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)



![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)

